4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Description
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a bromophenyl group at the 4-position and a 3-methoxyphenyl substituent at the 6-position. The bromine atom (electron-withdrawing) and methoxy group (electron-donating) on the aromatic rings modulate electronic properties, influencing reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGQSXYEIQOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In Procedure A, a mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and sodium hydroxide (22.5 mmol) is refluxed in 96% ethanol for 12–14 hours. The base facilitates deprotonation of guanidine, enabling nucleophilic attack on the α,β-unsaturated ketone of the chalcone.
Key Parameters:
Yield and Characterization
For analogous compounds (e.g., 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine), Procedure A yields 70–80%. The target compound’s structure is confirmed via:
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H NMR : Aromatic protons appear as doublets between δ 7.06–8.29 ppm, with the methoxy group resonating as a singlet at δ 3.84 ppm.
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Melting Point : Expected range 170–175°C (based on structural analogs).
Microwave-Assisted Solvent Method (Procedure B)
Enhanced Reaction Efficiency
Procedure B reduces reaction time to 7–9 minutes by employing microwave irradiation (300 W, 100°C) in 96% ethanol. This method leverages rapid dielectric heating to accelerate the cyclization step.
Advantages Over Conventional Heating:
Operational Details
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Equipment : Sealed microwave reactor with temperature control.
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Post-Reaction Processing : Similar to Procedure A, with recrystallization yielding ivory-white crystals.
Solvent-Free Microwave Method (Procedure C)
Green Chemistry Approach
Procedure C eliminates solvents by grinding chalcone, guanidine hydrochloride, and NaOH into a homogeneous mixture before microwave irradiation (15–18 minutes).
Performance Metrics:
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Yield : 68–88% for analogs, slightly lower than Procedure B due to potential hotspots in solvent-free conditions.
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Purity : Comparable to other methods, as confirmed by TLC and melting point analysis.
Comparative Analysis of Synthesis Methods
The table below summarizes critical data for the three procedures, extrapolated from studies on structurally similar compounds:
| Parameter | Procedure A | Procedure B | Procedure C |
|---|---|---|---|
| Reaction Time | 12–14 h | 7–9 min | 15–18 min |
| Yield (%) | 70–80 | 74–81 | 68–88 |
| Solvent Use | 96% EtOH | 96% EtOH | None |
| Energy Efficiency | Low | High | Moderate |
| Scalability | Industrial | Lab-scale | Lab-scale |
Procedure B emerges as the optimal method, balancing high yield, short reaction time, and compatibility with standard laboratory equipment.
Analytical and Spectroscopic Validation
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and biaryl compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exhibit significant biological activities, including:
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Anticancer Properties :
- The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Its mechanism involves targeting specific kinases involved in cancer progression.
- Antimicrobial Activity :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit enzymes relevant to disease pathways, such as kinases and proteases, which are crucial in cancer and inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
- A study published in the Journal of Enzyme Inhibition reported on the synthesis and evaluation of related pyrimidine derivatives, highlighting their potential as enzyme inhibitors with promising pharmacological profiles .
- Another research effort focused on the structure-activity relationship (SAR) of similar compounds, identifying key functional groups that enhance biological activity against specific targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidin-2-Amine Derivatives
Structural and Electronic Comparisons
Key structural analogs differ in substituents on the pyrimidine core, impacting their electronic profiles and bioactivity:
Key Research Findings and Challenges
- Bromine enhances halogen bonding with biological targets, as seen in Macitentan (PAH drug) .
- Limitations and Knowledge Gaps: No direct in vivo data exist for the target compound; its metabolic stability remains unverified. Conflicting evidence on electron-withdrawing groups: bromo enhances antimicrobial activity but may increase cytotoxicity .
Biological Activity
4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14BrN3O
- Molecular Weight : 356.22 g/mol
- CAS Number : 1226780-90-0
The compound features a bromophenyl group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.
- Anti-inflammatory Effects : It has been linked to the modulation of pro-inflammatory cytokines.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or disrupt cellular signaling associated with cancer progression.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Research :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-(4-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between substituted acetophenones and guanidine derivatives. For example:
- Step 1: Bromophenyl and methoxyphenyl precursors are synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to attach aryl groups to the pyrimidine core .
- Step 2: Cyclization using guanidine nitrate under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 110–130°C for 12–24 hours .
- Key Variables: Solvent polarity, temperature, and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Lower temperatures (<100°C) may lead to incomplete cyclization, while prolonged heating (>24 hours) can degrade the product .
- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. How is the molecular structure of this compound validated, and what techniques resolve ambiguities in substituent positioning?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration and confirms substituent positions. For example, dihedral angles between the pyrimidine ring and aryl groups (e.g., ~12–86°) indicate steric or electronic interactions .
- 2D NMR (COSY, NOESY): Identifies through-space couplings between protons on adjacent substituents (e.g., methoxy and bromophenyl groups) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₁₃BrN₃O) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Cytotoxicity: Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC₅₀ values <10 µM warrant further mechanistic studies .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in pyrimidine ring formation?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading. Central composite designs (CCD) identify optimal conditions .
- Computational Chemistry: DFT calculations (e.g., Gaussian 16) predict transition-state energies for competing pathways (e.g., 5- vs. 6-substitution). Lower activation energy pathways guide solvent/catalyst selection .
- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., enamine intermediates) to adjust reaction parameters in real time .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 1M17 for EGFR). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
- MD Simulations (GROMACS): Simulate ligand-protein complexes (100 ns) to assess stability (RMSD <2 Å) and identify key interactions (e.g., π-π stacking with Phe723) .
- Free Energy Calculations (MM/PBSA): Estimate ΔG binding to rank derivatives .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized metrics (e.g., normalized IC₅₀ values). Adjust for variables like cell line passage number or assay incubation time .
- Structural Variants: Test polymorphs or tautomers (e.g., enol vs. keto forms) via X-ray crystallography. For example, polymorphs of related pyrimidines show 10-fold differences in activity .
- Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets contributing to variability .
Q. What comparative structural analysis methods elucidate substituent effects on bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituent swaps (e.g., replacing Br with Cl or methoxy with ethoxy). Test in parallel assays to quantify contributions .
- Electrostatic Potential Maps (MEP): Generate maps (e.g., via Gaussian) to visualize electron-deficient regions (e.g., bromophenyl group) that enhance DNA intercalation .
- Hammett Analysis: Correlate substituent σ values with log(IC₅₀) to quantify electronic effects .
Q. How can stability under physiological conditions be assessed for in vivo studies?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Plasma Stability: Incubate with mouse/human plasma (37°C, 1 hour). >80% remaining indicates suitability for IV administration .
- Light/Thermal Stability: Store at 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Degradation >5% necessitates formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
